molecular formula C17H14F2O2 B5464634 (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5464634
M. Wt: 288.29 g/mol
InChI Key: XAXNSLPYLILSQM-IZZDOVSWSA-N
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Description

The compound “3-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one” is a type of fluorinated chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial activities .


Synthesis Analysis

The synthesis of this compound involves a Claisen–Schmidt condensation . In a similar study, a fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique .


Molecular Structure Analysis

The compound crystallized in a centrosymmetric space group P 2 1 / c stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact . The crystalline environment was simulated through the supermolecule approach where a bulk with 378 000 atoms was built .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C17H14F2O2 . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources.

Future Directions

The compound shows promise as a nonlinear optical material . The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10 −22 m 2 V −2, higher than those obtained from a few similar types of molecules . This suggests that the compound could be further explored for its potential applications in the field of optics.

Properties

IUPAC Name

(E)-3-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2O2/c1-12-2-7-14(8-3-12)16(20)11-6-13-4-9-15(10-5-13)21-17(18)19/h2-11,17H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXNSLPYLILSQM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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